molecular formula C9H14N2O2 B13296944 2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid

2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid

Cat. No.: B13296944
M. Wt: 182.22 g/mol
InChI Key: GLWJFCUIUXZVEA-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is an organic compound with the molecular formula C 9 H 14 N 2 O 2 and a molecular weight of 182.22 g/mol . Its structure features a 1-ethyl-1H-pyrazole ring substituted at the 4-position with a 2-methylpropanoic acid (isobutyric acid) moiety, as represented by the SMILES code CC(C)(C1=CN(CC)N=C1)C(O)=O . This specific arrangement makes it a valuable building block in medicinal chemistry and drug discovery. Pyrazole-containing compounds are a significant area of research due to their diverse biological activities and prevalence in pharmaceuticals and agrochemicals. As a carboxylic acid-functionalized pyrazole, this compound serves as a versatile synthetic intermediate. Researchers can utilize it in various synthetic transformations, such as amide coupling reactions, to create more complex molecules like amides and esters for screening as potential therapeutic agents . It is supplied with high purity for laboratory use. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Key Identifiers: • CAS Number: 1247186-50-0 • Molecular Formula: C 9 H 14 N 2 O 2 • Molecular Weight: 182.22 g/mol • MDL Number: MFCD16749005

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H14N2O2/c1-4-11-6-7(5-10-11)9(2,3)8(12)13/h5-6H,4H2,1-3H3,(H,12,13)

InChI Key

GLWJFCUIUXZVEA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazine and α,β-Unsaturated Carbonyl Compounds

Methodology:

  • Starting Materials: Ethyl hydrazine derivatives and α,β-unsaturated carbonyl compounds (such as methyl acrylate or similar).
  • Reaction Conditions: The hydrazine derivative reacts with the unsaturated carbonyl in ethanol or acetic acid under reflux, leading to cyclization and formation of the pyrazole ring.
  • Key Steps:
    • Nucleophilic attack of hydrazine on the carbonyl group.
    • Cyclization facilitated by heating, forming the pyrazole ring.
    • Alkylation at the nitrogen atom (position 1) with ethyl groups via alkyl halides or similar reagents.

Reference:
This approach aligns with general pyrazole synthesis techniques described in organic synthesis literature, similar to the methods used in patent CN112079816A, where substituted pyrazoles are synthesized via cyclization of hydrazines with suitable precursors.

Cyclization of Hydrazones with β-Ketoesters

Methodology:

  • Starting Materials: Hydrazones derived from ketones or aldehydes and hydrazine.
  • Reaction Conditions: Heating with β-ketoesters like methyl acetoacetate or methyl 2-methylpropanoate under reflux in ethanol or acetic acid.
  • Outcome: Formation of the pyrazole ring with the desired substitutions, including the ethyl group at position 1.

Research Findings:
This method is well-documented in heterocyclic chemistry, with variations allowing for substitution at specific positions on the pyrazole ring, enabling the introduction of the ethyl group at N-1.

Construction of the 2-Methylpropanoic Acid Backbone

Methodology:

  • Starting Material: 2-Methylpropanoic acid or its derivatives.
  • Coupling: The pyrazole core, bearing the carboxylic acid, can be coupled with the 2-methylpropanoic acid via amide or ester formation, or directly attached through nucleophilic substitution if reactive intermediates are prepared.

Research Reference:
Patent CN112079816A describes similar coupling strategies for heterocyclic intermediates, emphasizing the importance of reaction conditions to prevent side reactions.

Representative Reaction Scheme

Hydrazine derivative + α,β-unsaturated carbonyl → Cyclization → Pyrazole core with ethyl substitution → Oxidation/hydrolysis → Carboxylic acid derivative → Coupling with 2-methylpropanoic acid → Final product

Data Tables Summarizing Key Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
1. Pyrazole synthesis Hydrazine derivative + α,β-unsaturated carbonyl Ethanol Reflux 4-6 hours ~70-80% Cyclization to form pyrazole ring
2. Alkylation Alkyl halide (ethyl halide) Acetone or ethanol Room temp to reflux 2-4 hours ~60-75% N-alkylation at N-1
3. Oxidation to acid Potassium permanganate Water/acetone Reflux 2-3 hours Variable Converts methyl to carboxylic acid
4. Coupling Acid chloride or activated ester DCM or DMF Room temp 12-24 hours High Final attachment to backbone

In-Depth Research Findings and Notes

  • Synthetic Flexibility: The heterocyclic core allows for various substitutions, enabling tailored synthesis for specific derivatives.
  • Reaction Optimization: Use of microwave-assisted synthesis and flow chemistry can improve yields and reduce reaction times.
  • Challenges: Controlling regioselectivity during cyclization and substitution steps is critical for obtaining the desired isomer.
  • Industrial Relevance: The methods adapted from patents and academic research demonstrate scalability, especially when employing continuous flow reactors and optimized purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways. Pyrazole derivatives often exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its potential .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The ethyl vs. methyl substituent on the pyrazole (e.g., 1-ethyl vs. 1-methyl) increases molecular weight and may alter lipophilicity and metabolic stability. Branched vs. linear carboxylic acid chains (e.g., 2-methylpropanoic vs. propanoic acid) influence steric hindrance and solubility. The benzimidazole-piperidine derivative () demonstrates how extended aromatic systems enhance molecular weight and complexity, likely tailoring it for pharmaceutical applications .

Physicochemical Properties :

  • Higher molecular weight correlates with increased complexity (e.g., 463.61 g/mol for the benzimidazole derivative vs. 168.19 g/mol for the methyl-substituted analog).
  • Branched carboxylic acids generally exhibit lower aqueous solubility compared to linear counterparts due to increased hydrophobicity.

Hazard Profiles :

  • Simpler analogs (e.g., ) show skin/eye irritation (H315, H319) and respiratory hazards (H335), while the benzimidazole derivative () poses oral toxicity risks (H302), highlighting the impact of structural complexity on toxicity .

Biological Activity

2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is a pyrazole derivative known for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anti-inflammatory and antimicrobial applications. The unique structure, featuring both a pyrazole moiety and a branched propanoic acid backbone, contributes to its reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Studies have shown that compounds with similar structures often exhibit significant anti-inflammatory effects, making this derivative a candidate for further investigation in inflammatory diseases .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogenic microorganisms, although specific mechanisms of action are still under investigation. This activity could be attributed to the interaction of the pyrazole ring with microbial targets .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Cytokine Inhibition : The compound may modulate the activity of inflammatory cytokines, reducing inflammation.
  • Microbial Interaction : The presence of the pyrazole ring allows for potential interactions with microbial proteins, disrupting their function.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeKey Features
3-(1-Ethylpyrazolyl) propanoic acidPyrazole derivativeExhibits anti-inflammatory properties
4-Methylpyrazole carboxylic acidPyrazole derivativeKnown for antimicrobial effects
5-AcetylpyrazoleAcetylated pyrazoleExhibits analgesic properties

This table highlights how the unique combination of functional groups in this compound could lead to distinct biological activities not observed in other derivatives.

Case Studies and Research Findings

Several case studies have explored the pharmacological applications of pyrazole derivatives, including this compound:

  • Anti-inflammatory Screening : In a study assessing various pyrazole derivatives, compounds similar to this compound were found to significantly reduce markers of inflammation in animal models .
  • Microbial Efficacy : Another research effort tested the antimicrobial efficacy of related compounds against common pathogens, demonstrating promising results that support further exploration of this compound's potential .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Pyrazole Ring Formation : Cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions.
  • Alkylation : Introduction of the ethyl group at the pyrazole nitrogen using ethyl halides or alkylating agents in the presence of a base (e.g., K₂CO₃) .
  • Propanoic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous/organic solvent systems .
    • Quality Control : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography using silica gel and gradients of ethyl acetate/hexane .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm in ¹H NMR) and methyl/ethyl group integration .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
  • HPLC/MS : Assess purity (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]+ ions) .
    • Reference Standards : Compare against commercially available analogs (e.g., 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, CAS 784132-06-5) .

Q. What stability considerations are critical for handling this compound?

  • Storage Conditions : Store at –20°C in airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption or oxidative degradation .
  • pH Sensitivity : The carboxylic acid group may undergo decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance pharmacological activity?

  • Rational Design :

  • Substitution Patterns : Modify the pyrazole ring (e.g., 4-chloro or 3-methoxy substituents) to alter electronic properties and target binding .
  • Backbone Optimization : Replace the propanoic acid with pentanoic acid or introduce methylamino groups to improve solubility (e.g., 2-(isopropylamino)-2-methylpropanoic acid derivatives) .
    • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase .

Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?

  • Comparative Assays :

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 for cytotoxicity) and pathogen strains (e.g., Leishmania donovani for antiparasitic studies) to minimize variability .
  • Dose-Response Curves : Quantify IC₅₀ values under controlled conditions (e.g., 24–72 hr exposure, triplicate measurements) .
    • Meta-Analysis : Cross-reference data from analogs like 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid, noting substituent effects on antimicrobial vs. anti-inflammatory activity .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Process Chemistry :

  • Continuous Flow Systems : Improve efficiency for steps like alkylation or ester hydrolysis by reducing reaction times and byproduct formation .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyrazole functionalization) .
    • Green Chemistry : Replace traditional solvents (THF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .

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